molecular formula C20H17BrN2O3S B3206209 N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide CAS No. 1040665-87-9

N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Numéro de catalogue B3206209
Numéro CAS: 1040665-87-9
Poids moléculaire: 445.3 g/mol
Clé InChI: IVEKRQYKZBGEBV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide, also known as BRD0705, is a chemical compound that has attracted significant attention in scientific research. It belongs to the class of nicotinamide adenine dinucleotide (NAD+) mimetics and has been shown to have potential therapeutic applications in various diseases.

Mécanisme D'action

The mechanism of action of N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide involves the inhibition of CD73, which is an ectonucleotidase that converts AMP to adenosine. Adenosine plays a crucial role in regulating the immune system by inhibiting the activity of immune cells such as T cells and natural killer cells. Inhibition of CD73 by this compound leads to the accumulation of AMP and a decrease in adenosine production, which enhances the anti-tumor immune response and improves the efficacy of immune checkpoint inhibitors.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of CD73 in vitro and in vivo, leading to a decrease in adenosine production and an increase in AMP levels. It has also been shown to improve mitochondrial function and reduce oxidative stress in preclinical models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide for lab experiments is its specificity for CD73 inhibition. It has been shown to have minimal off-target effects and does not affect the activity of other ectonucleotidases. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in some experimental settings.

Orientations Futures

There are several future directions for research on N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide. One potential direction is to investigate its therapeutic potential in combination with other immune checkpoint inhibitors for the treatment of cancer. Another direction is to investigate its potential therapeutic applications in other diseases such as autoimmune diseases and inflammatory disorders. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for use in experimental settings.

Applications De Recherche Scientifique

N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and metabolic disorders. It has been shown to inhibit the activity of the enzyme CD73, which is involved in the production of adenosine, a molecule that plays a crucial role in regulating the immune system. Inhibition of CD73 by this compound has been shown to enhance the anti-tumor immune response and improve the efficacy of immune checkpoint inhibitors in preclinical models of cancer.
In addition to its anti-tumor activity, this compound has also been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to improve mitochondrial function and reduce oxidative stress in preclinical models of these diseases.

Propriétés

IUPAC Name

N-(4-bromophenyl)-6-(3,4-dimethylphenyl)sulfonylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN2O3S/c1-13-3-9-18(11-14(13)2)27(25,26)19-10-4-15(12-22-19)20(24)23-17-7-5-16(21)6-8-17/h3-12H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVEKRQYKZBGEBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Reactant of Route 2
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Reactant of Route 3
Reactant of Route 3
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Reactant of Route 4
Reactant of Route 4
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Reactant of Route 5
Reactant of Route 5
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide
Reactant of Route 6
N-(4-bromophenyl)-6-((3,4-dimethylphenyl)sulfonyl)nicotinamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.